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Compound of Interest

(4-Chlorophenyl)methyl 2-
Compound Name:

chloroacetate
CAS No.: 55704-51-3
Cat. No.: B11962849

Get Quote

\\

Technical Monograph: (4-Chlorophenyl)methyl 2-
chloroacetate

Structure, Synthesis, and Reactivity Profile

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7]

(4-Chlorophenyl)methyl 2-chloroacetate, commonly referred to as 4-chlorobenzyl
chloroacetate, is a bifunctional electrophilic intermediate used primarily in the synthesis of
heterocyclic pharmaceutical scaffolds and agrochemical precursors. It combines the lability of a
benzyl ester with the high alkylating potential of an

-chloro ester.

Structural Specifications
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o |[UPAC Name: (4-Chlorophenyl)methyl 2-chloroacetate
e Common Name: 4-Chlorobenzyl chloroacetate

e Molecular Formula:

e Molecular Weight: 219.06 g/mol

e SMILES:CICC(=0)OCC1=CC=C(Cl)C=C1

¢ Key Functional Groups:

o -Chloro Ester: High susceptibility to
nucleophilic attack.

o Benzyl Ester: Acid-labile protecting group; susceptible to hydrogenolysis.

o Aryl Chloride: Generally inert under standard nucleophilic substitution conditions (requires
Pd-catalysis for activation).

Physicochemical Properties (Predicted)
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Property Value (Approximate) Context

The para-chloro substituent
) Viscous Liquid / Low-Melting increases crystallinity
Physical State . .
Solid compared to unsubstituted

benzyl esters.

High boiling point due to

Boiling Point 280-290 °C (760 mmHg) ) )
molecular weight and polarity.
Halogenation significantly
Density ~1.31 g/cm3 increases density relative to
water.
Moderately lipophilic; suitable
LogP 28-3.1 for membrane permeability in
biological assays.
. ) Hydrolytically unstable in
Solubility Soluble in DCM, EtOAc, THF

aqueous basic media.

Synthetic Architecture

The synthesis of (4-chlorophenyl)methyl 2-chloroacetate is best achieved via nucleophilic
acyl substitution using chloroacetyl chloride. While Fischer esterification (acid-catalyzed
reaction with chloroacetic acid) is possible, the acyl chloride route offers superior yields and
simplified purification by avoiding the equilibrium limitations of direct esterification.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism where the hydroxyl oxygen of 4-
chlorobenzyl alcohol attacks the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic
base (Triethylamine or Pyridine) is required to scavenge the HCI byproduct, driving the
equilibrium forward and preventing acid-catalyzed degradation.

Experimental Protocol

Objective: Synthesis of 4-chlorobenzyl chloroacetate on a 10 mmol scale.
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Reagents:

4-Chlorobenzyl alcohol (1.42 g, 10.0 mmol)
Chloroacetyl chloride (1.24 g, 11.0 mmol, 1.1 eq)
Triethylamine (

) (1.52 g, 15.0 mmol, 1.5 eq)

Dichloromethane (DCM) (anhydrous, 30 mL)

Step-by-Step Methodology:

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

Solvation: Dissolve 4-chlorobenzyl alcohol in 25 mL of anhydrous DCM. Cool the solution to
0 °C using an ice/water bath.

Base Addition: Add

dropwise. Ensure the temperature remains <5 °C.

Acylation: Dilute chloroacetyl chloride in 5 mL DCM. Add this solution dropwise to the
reaction mixture over 20 minutes. Note: The reaction is exothermic.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor
via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

Quench & Workup:

o Quench with cold water (20 mL).

o Wash the organic layer successively with 1M HCI (2 x 15 mL) to remove excess amine.
o Wash with saturated

(15 mL) and Brine (15 mL).
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« |solation: Dry over anhydrous

, filter, and concentrate under reduced pressure.

« Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in
Hexanes).

Synthesis Workflow Visualization
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Start: 4-Chlorobenzyl Alcohol
in DCM (0°C)

y

Add Triethylamine (1.5 eq)
Scavenge HCI

Maintain < 5°C

Dropwise Addition:
Chloroacetyl Chloride (1.1 eq)

Exothermic

Stir at RT (3 hrs)
Monitor via TLC

Alcohol Consumed

Quench & Workup:
1. Water
2. 1M HCI (Remove Amine)
3. NaHCO3 (Neutralize)

'

[ Dry (Na2S04) & Concentrate j

Final Product:
4-Chlorobenzyl chloroacetate

Click to download full resolution via product page

Figure 1: Step-by-step process flow for the acylation of 4-chlorobenzyl alcohol.
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Reactivity & Mechanistic Pathways[3][8]

The utility of (4-chlorophenyl)methyl 2-chloroacetate lies in its bis-electrophilic nature. It
possesses two distinct reactive sites that can be manipulated orthogonally under specific
conditions.

Primary Reactivity: Alkylation

The carbon adjacent to the chlorine (

-carbon) is highly electrophilic. The ester carbonyl group exerts an electron-withdrawing
inductive effect (-1), enhancing the electrophilicity of the methylene group.

¢ Nucleophiles: Primary/secondary amines, thiols, and azides.
e Mechanism: Direct

displacement of the chloride leaving group.

o Application: This pathway is critical for synthesizing 2-aminothiazol-4-ones (via reaction with
thioureas) or pseudopeptides.

Secondary Reactivity: Ester Hydrolysis

The benzyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
However, in synthetic schemes, it is often treated as a protecting group for the carboxylic acid,
cleavable via hydrogenolysis (

) which leaves the sensitive

-chloro group intact (unless prolonged exposure reduces the C-Cl bond).

Mechanistic Diagram
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Click to download full resolution via product page
Figure 2: Orthogonal reactivity profile showing nucleophilic attack sites.

Handling, Safety, & Stability

As an alkylating agent, this compound poses specific health hazards. Protocols must be self-
validating regarding containment and exposure control.

Hazard Identification (GHS Classification)

» Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

e Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

o Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
e Lachrymator: Like many

-halo esters, it can induce tearing.

Storage & Stability

» Hydrolytic Sensitivity: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
Moisture leads to the formation of chloroacetic acid (corrosive) and 4-chlorobenzyl alcohol.

e Temperature: Store at 2—-8 °C.

o Shelf Life: 12—24 months if strictly anhydrous.
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Disposal Protocol

Do not dispose of down the drain.

o Neutralization: Treat waste solutions with dilute ammonia or sodium hydroxide to hydrolyze
the ester and neutralize the alkylating potential (convert to glycolic acid derivatives).

« Incineration: Dispose of via a licensed chemical waste contractor for high-temperature
incineration equipped with scrubbers for HCI gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11962849/docs#4-chlorophenyl-methyl-2-
chloroacetate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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